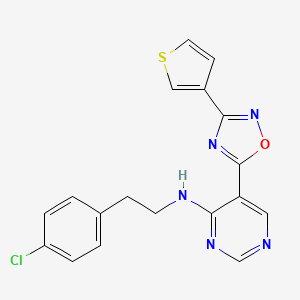
(2R)-2-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the second carbon of the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylaziridine can be achieved through several methods. One common approach involves the reaction of phenylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-phenylethanolamine using a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to facilitate the cyclization reactions. The use of automated systems and reactors helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-phenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenylaziridine oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield N-phenylethylamine using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-phenylaziridine oxide
Reduction: N-phenylethylamine
Substitution: Various substituted aziridines depending on the nucleophile used
Scientific Research Applications
(2R)-2-phenylaziridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its strained ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving aziridine ring-opening reactions.
Medicine: this compound derivatives have been investigated for their potential as anticancer agents due to their ability to alkylate DNA.
Industry: It is utilized in the production of polymers and as a precursor for various fine chemicals.
Mechanism of Action
The mechanism by which (2R)-2-phenylaziridine exerts its effects involves the strain in the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to design drugs that can target specific biomolecules. The molecular targets often include DNA and proteins, where the aziridine ring-opening leads to the formation of stable adducts, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound without the phenyl group.
N-phenylaziridine: Similar structure but lacks the stereochemistry of (2R)-2-phenylaziridine.
2-methylaziridine: Contains a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct reactivity and biological activity compared to other aziridines. The stereochemistry plays a crucial role in its interaction with biological targets, making it a valuable compound in asymmetric synthesis and drug design.
Properties
CAS No. |
18142-08-0; 25260-42-8 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.167 |
IUPAC Name |
(2R)-2-phenylaziridine |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m0/s1 |
InChI Key |
GBIKLFWSUVVUKT-QMMMGPOBSA-N |
SMILES |
C1C(N1)C2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2598734.png)

![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2598737.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2598740.png)


![3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2598745.png)

![2-ethoxy-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2598750.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2598751.png)

